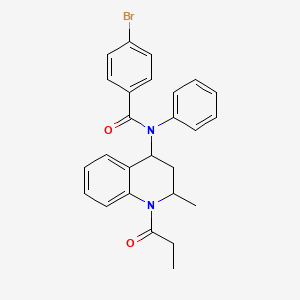![molecular formula C20H15N3O2 B12453575 N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(5,6-difenilfuro[2,3-d]pirimidin-4-il)acetamida típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común comienza con la preparación del núcleo de furo[2,3-d]pirimidina, seguido de la introducción de grupos fenilo y la porción de acetamida. Los pasos clave pueden incluir:
Reacciones de Ciclización: Formación del núcleo de furo[2,3-d]pirimidina a través de la ciclización de precursores apropiados.
Sustitución Aromática: Introducción de grupos fenilo en las posiciones 5 y 6 usando reactivos como el ácido fenilborónico en presencia de un catalizador de paladio.
Acetilación: Introducción del grupo acetamida en la posición 4 usando anhídrido acético o cloruro de acetilo en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de N-(5,6-difenilfuro[2,3-d]pirimidin-4-il)acetamida puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y condiciones de reacción escalables.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(5,6-difenilfuro[2,3-d]pirimidin-4-il)acetamida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo acetamida.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de acetamidas o tioacetamidas sustituidas.
Aplicaciones Científicas De Investigación
N-(5,6-difenilfuro[2,3-d]pirimidin-4-il)acetamida tiene varias aplicaciones de investigación científica:
Química Medicinal: Se estudia su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y las enfermedades inflamatorias.
Investigación Biológica: El compuesto se utiliza en estudios para comprender su interacción con objetivos biológicos, como enzimas y receptores.
Biología Química: Sirve como un compuesto de herramienta para investigar vías y mecanismos biológicos.
Aplicaciones Industriales: El compuesto se explora por su posible uso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(5,6-difenilfuro[2,3-d]pirimidin-4-il)acetamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a efectos aguas abajo en las vías celulares. Por ejemplo, puede inhibir una enzima cinasa, lo que resulta en la modulación de las vías de señalización involucradas en la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
N-(5,6-difenilfuro[2,3-d]pirimidin-4-il)acetamida se puede comparar con otros compuestos similares, como:
N-(5,6-difenilfuro[2,3-d]pirimidin-4-il)glicina: Estructura similar pero con una porción de glicina en lugar de un grupo acetamida.
2-(5,6-difenilfuro[2,3-d]pirimidin-4-il)etanol: Estructura similar pero con un grupo etanol en lugar de un grupo acetamida.
La singularidad de N-(5,6-difenilfuro[2,3-d]pirimidin-4-il)acetamida radica en su patrón de sustitución específico y grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H15N3O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C20H15N3O2/c1-13(24)23-19-17-16(14-8-4-2-5-9-14)18(15-10-6-3-7-11-15)25-20(17)22-12-21-19/h2-12H,1H3,(H,21,22,23,24) |
Clave InChI |
FOSVQIYWQPUYCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)
![2-phenoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B12453516.png)
![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)
![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)
![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)
![4-[4-(2-Phenoxyacetamido)phenoxy]benzene-1,2-dicarboxylic acid](/img/structure/B12453554.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12453563.png)

